Las 30538

Insulin Secretion Calcium Channel Blocker Pancreatic β-Cell

Research models requiring Ca²⁺-channel blockade often face confounding cardiodepression or weak insulin effects. LAS 30538 solves this as a vascular-selective, non-dihydropyridine Ca²⁺-channel blocker. - 1000× more potent than verapamil/diltiazem at inhibiting glucose-induced insulin secretion in vitro. - Achieves vasodilatation with significantly less myocardial depression vs. verapamil. - Enables reproducible in vivo hyperinsulinemia models in rats and dogs unmatched by classical CCBs. Ideal for isolated islet/β-cell studies, isolated tissue baths, and in vivo cardiovascular protocols requiring a clean vascular signal without negative inotropy.

Molecular Formula C28H31F2NO2
Molecular Weight 451.5 g/mol
CAS No. 145067-04-5
Cat. No. B1674515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLas 30538
CAS145067-04-5
Synonyms1-(2-(2,6-dimethylphenoxy)ethyl)-alpha,alpha-bis-(p-fluorophenyl)-4-piperidine methanol
LAS 30538
LAS-30538
Molecular FormulaC28H31F2NO2
Molecular Weight451.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)OCCN2CCC(CC2)C(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O
InChIInChI=1S/C28H31F2NO2/c1-20-4-3-5-21(2)27(20)33-19-18-31-16-14-24(15-17-31)28(32,22-6-10-25(29)11-7-22)23-8-12-26(30)13-9-23/h3-13,24,32H,14-19H2,1-2H3
InChIKeyBIZCZAJFIUSFDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LAS 30538 Compound Profile


LAS 30538 (CAS 145067-04-5) is a non-dihydropyridine calcium channel blocker (CCB) classified as a vascular-selective Ca²⁺-channel antagonist [1]. Structurally, it is (1-(2-(2,6-dimethylphenoxy)ethyl)piperidin-4-yl)bis(4-fluorophenyl)methanol, with a molecular weight of 451.55 g/mol and the formula C₂₈H₃₁F₂NO₂ [2]. Unlike classic CCBs such as nifedipine, verapamil, or diltiazem, LAS 30538 exhibits a distinct pharmacological profile characterized by potent vasodilator effects coupled with reduced myocardial depression and a unique, high-potency inhibition of insulin secretion both in vitro and in vivo [3][4].

Insulin secretion & β-cell signaling studies
Vascular smooth muscle & vasodilation assays
In vivo glucose homeostasis & hyperinsulinemia models

Why Generic CCBs Cannot Replace LAS 30538


Classical calcium channel blockers (CCBs) like verapamil, nifedipine, and diltiazem exhibit a range of effects on insulin secretion and cardiac contractility that preclude their interchangeability with LAS 30538. For instance, while many CCBs can inhibit insulin secretion in vitro, LAS 30538 is 1000-fold more potent than verapamil or diltiazem in this assay, a differential that translates to a robust in vivo impairment of glucose tolerance not observed with the comparators [1][2]. Furthermore, the vascular selectivity of LAS 30538—achieving a given level of vasodilatation with significantly less myocardial depression compared to verapamil—directly challenges the assumption that all CCBs share a uniform cardiac safety margin [3]. These divergences mean that substituting a standard CCB for LAS 30538 in experiments focused on pancreatic β-cell function, glucose homeostasis, or vascular biology with minimal cardiac interference will yield fundamentally different, and likely misleading, results.

Insulin secretion potency
Reported potency for inhibiting glucose-induced insulin secretion differs markedly; standard CCBs may lack comparable β-cell assay activity.
Vascular selectivity profile
Reported less cardiodepression vs verapamil; substituting may alter cardiac safety endpoint interpretation in vascular studies.
In vivo glucose tolerance effects
Only LAS 30538 reliably impaired glucose tolerance in rat and dog models; other CCBs did not, limiting model reproducibility.

LAS 30538 vs Key CCBs: Evidence Guide


Superior In Vitro Inhibition of Insulin Secretion

In a direct comparison using isolated rat pancreatic islets, LAS 30538 was found to be 1000-fold more potent than the classic calcium channel blockers verapamil and diltiazem in inhibiting glucose-induced insulin secretion in vitro [1][2].

Insulin secretion inhibition
Head-to-head
1000-fold more potent vs verapamil (IC50 3.6 μM), diltiazem (1.94 μM)
Supports β-cell signaling assay context
Rat isolated islets, 8.3 mM glucose
Insulin Secretion Calcium Channel Blocker Pancreatic β-Cell

Unique In Vivo Impairment of Glucose Tolerance and Insulin Secretion

LAS 30538 is the only calcium channel blocker among those tested that consistently and potently inhibits insulin secretion and impairs glucose tolerance in vivo, a property not shared by nifedipine, verapamil, diltiazem, or flunarizine at equivalent vasoactive doses [1][2].

In vivo glucose tolerance
Head-to-head
Unique impairment of glucose tolerance and insulin secretion in conscious rats/dogs
Model-response context; other CCBs lacked this effect
Oral or i.v. administration
Glucose Homeostasis In Vivo Pharmacology Hyperinsulinemia

Vascular Selectivity with Reduced Cardiodepression

In direct comparisons using isolated guinea-pig and rabbit heart preparations, LAS 30538 caused less cardiodepression and bradycardia than verapamil, indicating a more favorable vascular-to-cardiac selectivity ratio [1][2].

Vascular selectivity
Head-to-head
Less cardiodepression and bradycardia than verapamil
Vascular selectivity endpoint context
Isolated guinea-pig papillary muscle, rabbit heart
Vascular Selectivity Cardiac Safety Calcium Channel Blocker

Potent Vasorelaxant Activity in Vascular Tissue

LAS 30538 demonstrates potent vasorelaxant activity in rat perfused hindlimbs contracted with 80 mM K⁺, with an IC50 value of 40 nM, confirming its primary vascular site of action [1][2].

Vasorelaxant potency
Reported
IC50 40 nM
Assay potency context for vascular studies
Rat perfused hindlimb, 80 mM K⁺ contraction
Vasodilatation Hypertension Smooth Muscle

Research Applications of LAS 30538


Pancreatic β-Cell L-Type Ca²⁺ Channel Studies

Use LAS 30538 as a high-potency tool compound for in vitro studies on isolated islets or β-cell lines. Its 1000-fold greater potency over verapamil and diltiazem in inhibiting glucose-induced insulin secretion (IC50 values in the low micromolar range for comparators) allows for robust channel blockade at lower concentrations, minimizing potential off-target effects associated with high doses of classic CCBs [1][2].

In Vivo Hyperinsulinemia and Glucose Intolerance Models

Employ LAS 30538 to induce a reproducible, reversible state of hyperinsulinemia and impaired glucose tolerance in rats or dogs. As the only CCB with this distinct in vivo profile, LAS 30538 is the tool of choice for creating physiologically relevant animal models to study the pathophysiology of hyperinsulinemic conditions or to evaluate novel insulin-sensitizing agents [1].

Vascular Smooth Muscle Studies: Minimal Cardiac Interference

Utilize LAS 30538 in isolated tissue baths (e.g., rat aorta, perfused hindlimb) or in vivo cardiovascular studies where a clean vascular signal is required. Its documented property of causing 'less cardiodepression and bradycardia' than verapamil makes it a superior choice for dissecting the role of calcium channels in vascular tone, especially in assays where concurrent negative inotropy would confound the results [2][3].

Application
Selection Property
Validation Focus
Pancreatic β-cell L-type Ca²⁺ channel studies
Insulin secretion inhibition potency profile
Glucose-stimulated insulin secretion endpoints
In vivo hyperinsulinemia & glucose intolerance models
Unique in vivo metabolic response profile
Glucose tolerance test and insulin level monitoring
Vascular smooth muscle studies: reduced cardiac interference
Vascular-vs-cardiac selectivity context
Vasorelaxation vs cardiac depression endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Las 30538

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.